Physicochemical Properties and Synthesis of 1-(2-Phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Physicochemical Properties and Synthesis of 1-(2-Phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
A Technical Guide for Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the realm of carbohydrate chemistry and chiral drug development, native reducing sugars present significant analytical challenges. They exist in solution as complex equilibrium mixtures of anomers and ring structures, making their direct physicochemical characterization unreliable. To bypass this, classical carbohydrate chemistry relies on derivatization.
The compound 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol , universally known in the literature as D-glucose phenylosotriazole , represents one of the most stable and analytically valuable derivatives of the hexose family [1]. By converting the anomeric center and the adjacent carbon into an aromatic 1,2,3-triazole ring, the molecule is locked into a highly crystalline state. This guide provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating synthetic protocol for this critical chiral building block.
Physicochemical Profiling
The utility of D-glucose phenylosotriazole lies in its sharp, unambiguous physical properties. Unlike native D-glucose or its intermediate phenylosazone—which suffers from mutarotation and thermal degradation—the phenylosotriazole derivative provides highly reproducible analytical metrics.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
| Common Name | D-Glucose phenylosotriazole |
| CAS Registry Number | 46994-10-9 (Specific stereoisomer); 14575-41-8 (General) |
| Molecular Formula | C₁₂H₁₅N₃O₄ |
| Molar Mass | 265.27 g/mol |
| Melting Point | 195 – 196 °C |
| Specific Optical Rotation | [α]²⁰/D = -81.5° (c = 1.0, Pyridine) |
| Appearance | Colorless to white crystalline needles |
| Solubility | Soluble in hot water, ethanol, and pyridine; insoluble in non-polar solvents |
Mechanistic Pathway: The Osotriazole Conversion
The synthesis of D-glucose phenylosotriazole is a two-phase process: condensation followed by oxidative cyclization.
Phase 1: Condensation The reaction begins with the treatment of the sugar with excess phenylhydrazine. The first equivalent forms a simple hydrazone. The second equivalent acts as an oxidizing agent, converting the adjacent hydroxyl group at C2 into a ketone. The third equivalent condenses with this new ketone to form a bis-hydrazone, known as an osazone .
Phase 2: Oxidative Cyclization The osazone is structurally unstable for long-term analytical storage. To resolve this, pioneered the use of aqueous copper(II) sulfate (CuSO₄) to drive an intramolecular oxidative cyclization [2]. The Cu²⁺ ion acts as a mild, selective oxidant, stripping electrons to form the highly stable, aromatic 1,2,3-triazole ring while precipitating copper(I) species.
Reaction workflow: Conversion of D-glucose to its phenylosotriazole derivative.
Stereochemical Convergence
A critical feature of this pathway is the loss of chirality at the C1 and C2 positions of the parent sugar. Because D-glucose, D-mannose (a C2 epimer), and D-fructose (a ketose) share identical stereochemistry at C3, C4, and C5, they all converge into the exact same intermediate osazone, and consequently, the exact same (1S,2R,3R)-phenylosotriazole [3].
Stereochemical convergence of hexoses into a single phenylosotriazole.
Experimental Protocol: Synthesis and Isolation
To ensure maximum reproducibility and yield, the following step-by-step methodology incorporates self-validating checkpoints. This protocol is adapted from the standardized isotopic methods developed by [4].
Step 1: Preparation of the Osazone Intermediate
-
Reaction Setup: Dissolve 250 mg (1.39 mmol) of D-glucose (or D-fructose) in 10 mL of deionized water in a 50-mL round-bottomed flask.
-
Reagent Addition: Add 0.45 mL (4.56 mmol) of phenylhydrazine and 1 drop of glacial acetic acid. Causality: The acetic acid acts as a mild acid catalyst to facilitate imine/hydrazone formation without degrading the sugar.
-
Incubation: Allow the mixture to stand at room temperature for 20 minutes, then add 250 mg of sodium acetate trihydrate and 0.5 mL of acetic acid to buffer the solution.
-
Thermal Shift: Heat the flask in a boiling-water bath for 30 minutes.
-
Validation Checkpoint 1: The successful formation of the osazone is visually confirmed by the precipitation of a bright yellow, crystalline solid. Cool to 5 °C, filter, and wash with cold water.
Step 2: Oxidative Cyclization to the Triazole
-
Suspension: Transfer the crude D-glucose phenylosazone to a 200-mL round-bottomed flask. Add 30 mL of 2-propanol.
-
Oxidation Matrix: Prepare a solution of 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 1 mL of 6 N sulfuric acid in 45 mL of water. Add this to the osazone suspension.
-
Reflux: Heat the mixture to reflux for 1 hour. Causality: The elevated temperature and acidic environment are required to overcome the activation energy of the intramolecular cyclization. The solution will darken as Cu²⁺ is reduced.
-
Purification: Filter the hot mixture through a pad of diatomaceous earth (Celite) and decolorizing carbon. Causality: This step is critical to strip out the insoluble copper byproducts and unreacted polymeric tars.
-
Crystallization: Concentrate the filtrate under reduced pressure to approximately 15 mL. The target triazole will crystallize readily upon cooling.
-
Validation Checkpoint 2 (Self-Validation): Dry the crystals in a vacuum desiccator. Perform a melting point analysis. The product must exhibit a sharp melting point of 195–196 °C . If the melting point is broad or >200 °C, unreacted osazone is present, and the product must be recrystallized from hot ethanol.
Applications in Drug Development & Analytics
For modern drug development professionals, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is not just an analytical endpoint; it is a highly valuable intermediate in the chiral pool synthesis of active pharmaceutical ingredients (APIs).
By subjecting the tetrol side chain to oxidative cleavage using sodium metaperiodate (NaIO₄), the carbon chain is truncated between C3 and C4, yielding 4-formyl-2-phenylosotriazole [4]. This stereochemically pure aldehyde is heavily utilized as a precursor for synthesizing novel triazole-containing antifungal and anticancer agents, allowing medicinal chemists to leverage the bioisosteric properties of the triazole ring while building complex, targeted pharmacophores. Furthermore, selective protection of the tetrol hydroxyls (e.g., via benzylidenation) allows for the synthesis of highly specific chiral ligands for asymmetric catalysis[5].
References
-
Title: The Action of Copper Sulfate on the Phenylosazones of the Sugars Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Tritium-Labeled Compounds VII. Isotope Effects in the Oxidation of d-Mannitols-C14 and d-Mannitols-t to d-Fructoses Source: Journal of Research of the National Bureau of Standards / PMC URL: [Link]
-
Title: The four 3,4:5,6-Di-O-benzylidene derivatives of glucose phenylosotriazole Source: Australian Journal of Chemistry / ResearchGate URL: [Link]
